molecular formula C17H18LiN3O2 B607381 Ethyl Red lithium CAS No. 171051-77-7

Ethyl Red lithium

Cat. No. B607381
M. Wt: 303.29
InChI Key: GVVKGSGRERMNNW-LTRPLHCISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Red lithium is a bioactive chemical.

Scientific Research Applications

  • Polymer Electrolytes for Lithium Batteries : A study by Zhang et al. (2015) demonstrates the use of a poly(propylene carbonate)-based solid polymer electrolyte in ambient-temperature solid lithium batteries. This electrolyte shows high ionic conductivity, wider electrochemical window, and superior mechanical strength, making it suitable for practical lithium battery applications with improved reliability and safety (Zhang et al., 2015).

  • Lithium/Sulfur Batteries : Research by Lu et al. (2015) indicates that fluorinated ether, specifically ethyl 1,1,2,2-tetrafluoroethyl ether, enhances the stability of electrolyte/anode interfaces and improves the overall performance of lithium/sulfur cells (Lu et al., 2015).

  • Electrochemical Stability : A study by Zhuang et al. (2005) identified lithium ethylene dicarbonate as a primary product in the reduction of ethylene carbonate in lithium battery electrolytes. This finding helps understand the composition of surface films on electrodes, contributing to battery stability (Zhuang et al., 2005).

  • High-Voltage Li-Ion Cells : Research by Petibon et al. (2016) suggests that removing ethylene carbonate from typical organic carbonate-based electrolytes and adding small amounts of electrolyte additives can create cells with enhanced performance. This discovery opens new avenues for electrolyte development in high-voltage lithium-ion cells (Petibon et al., 2016).

  • Low-Temperature Electrolyte Applications : Plichta and Behl (2000) proposed an electrolyte for low-temperature lithium and lithium-ion cells, enhancing operability in extreme conditions (Plichta & Behl, 2000).

  • Redox Shuttles for Lithium Air Batteries : Lacey et al. (2013) demonstrated a novel design for non-aqueous lithium-air cells using a soluble redox shuttle, ethyl viologen ditriflate, to catalyze oxygen reduction. This design could alleviate the need for fast oxygen diffusion in battery applications (Lacey et al., 2013).

properties

CAS RN

171051-77-7

Product Name

Ethyl Red lithium

Molecular Formula

C17H18LiN3O2

Molecular Weight

303.29

IUPAC Name

lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate

InChI

InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1/b19-18+;

InChI Key

GVVKGSGRERMNNW-LTRPLHCISA-M

SMILES

O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ethyl Red lithium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Red lithium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl Red lithium
Reactant of Route 3
Ethyl Red lithium
Reactant of Route 4
Reactant of Route 4
Ethyl Red lithium
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl Red lithium
Reactant of Route 6
Reactant of Route 6
Ethyl Red lithium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.